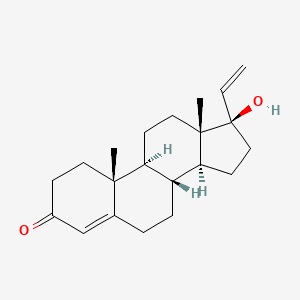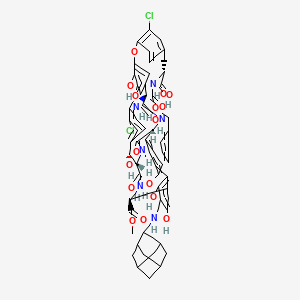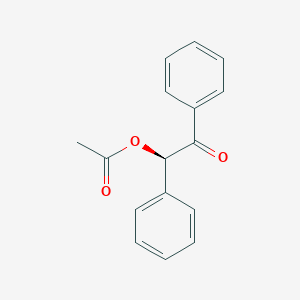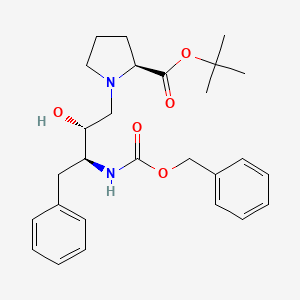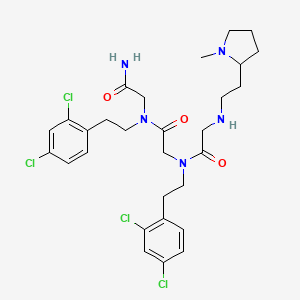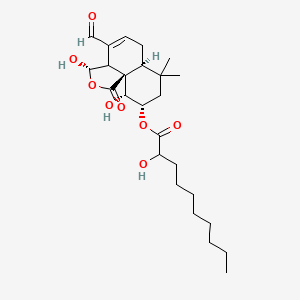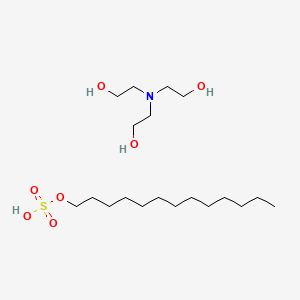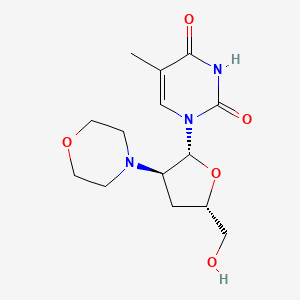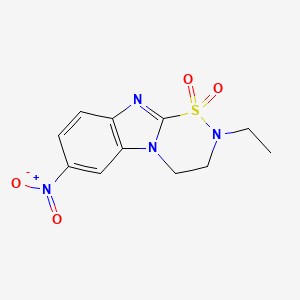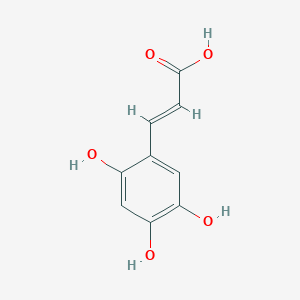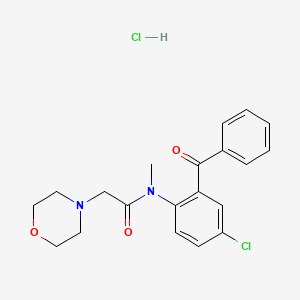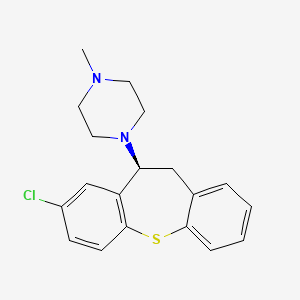
Clorotepine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clorotepine can be synthesized from piperazine and 1-(8-chlorodibenzo[b,f]thiepin-10-yl)-4-methyl . The synthesis involves several steps, including the formation of the dibenzo[b,f]thiepin ring system and subsequent chlorination and piperazine substitution . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Clorotepine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Clorotepine undergoes various chemical reactions, including:
Oxidation: Clorotepine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Clorotepine to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the dibenzo[b,f]thiepin system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Clorotepine has several scientific research applications:
Mecanismo De Acción
Clorotepine exerts its effects by acting as an antagonist at multiple receptor sites, including dopamine D1, D2, D3, and D4 receptors, serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors, α1A, α1B, and α1D adrenergic receptors, and histamine H1 receptors . It also inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter . These actions result in the modulation of neurotransmitter activity, leading to its antipsychotic effects .
Comparación Con Compuestos Similares
Similar Compounds
Perathiepin: The parent compound from which Clorotepine was derived.
Metitepine: Another tricyclic antipsychotic with similar receptor binding profiles.
Uniqueness of Clorotepine
Clorotepine is unique due to its high affinity for a broad range of receptors, making it effective in managing a variety of psychotic symptoms. Its ability to block multiple neurotransmitter systems distinguishes it from other antipsychotics .
Propiedades
Número CAS |
41932-49-4 |
|---|---|
Fórmula molecular |
C19H21ClN2S |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
1-[(5S)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-4-methylpiperazine |
InChI |
InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3/t17-/m0/s1 |
Clave InChI |
XRYLGRGAWQSVQW-KRWDZBQOSA-N |
SMILES isomérico |
CN1CCN(CC1)[C@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canónico |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


